molecular formula C29H24N4OS B14522012 1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one CAS No. 62689-16-1

1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one

Cat. No.: B14522012
CAS No.: 62689-16-1
M. Wt: 476.6 g/mol
InChI Key: RNVCKOZVVAFNNM-UHFFFAOYSA-N
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Description

1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its spirocyclic framework, which includes four phenyl groups and a sulfanylidene moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process also involves purification steps like recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one involves its interaction with molecular targets through its functional groups. The phenyl rings and sulfanylidene moiety can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Known for its applications in photocatalysis and energy storage.

    6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one: Used in various chemical and biological studies.

Uniqueness

1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one stands out due to its spirocyclic structure and the presence of multiple phenyl groups, which provide unique chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

62689-16-1

Molecular Formula

C29H24N4OS

Molecular Weight

476.6 g/mol

IUPAC Name

1,3,6,9-tetraphenyl-4-sulfanylidene-1,3,6,9-tetrazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C29H24N4OS/c34-28-32(25-17-9-3-10-18-25)27(35)29(33(28)26-19-11-4-12-20-26)30(23-13-5-1-6-14-23)21-22-31(29)24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

RNVCKOZVVAFNNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(N1C3=CC=CC=C3)C(=S)N(C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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